

The Discovery and Initial Characterization of NF110: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Nuclear Factor 110 (NF110), a C-terminally extended isoform of the double-stranded RNA-binding protein NF90. NF110, a member of the NF90 protein family, has been identified as a key regulator of gene expression, functioning as a potent transcriptional coactivator. This document details its discovery through cDNA cloning and mass spectrometry, its subcellular localization, and its functional role in transcriptional regulation. Furthermore, this guide outlines the detailed experimental protocols for the key characterization experiments and presents quantitative data in structured tables for comparative analysis. Visual diagrams of associated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of NF110's biological context and the methodologies used for its study.

Introduction

The regulation of gene expression is a complex process orchestrated by a multitude of proteins that interact with DNA and RNA. Among these, double-stranded RNA (dsRNA)-binding proteins have emerged as critical players in various cellular processes. The Nuclear Factor 90 (NF90) family of proteins, characterized by the presence of dsRNA-binding motifs (dsRBMs), has been implicated in the regulation of gene expression. **NF110** was identified as a C-terminally extended splice variant of NF90.[1] Initial studies have revealed that **NF110** isoforms are potent transcriptional activators, playing a crucial role in modulating the expression of specific genes.



This guide summarizes the foundational research that led to the discovery and initial characterization of **NF110**, providing a technical resource for researchers in molecular biology and drug development.

Discovery and Isoforms

The existence of **NF110** was first verified through the cloning and sequencing of its cDNA from human cells.[1] Mass spectrometric analysis of proteins isolated from human cells further confirmed its expression and provided evidence for the existence of different isoforms.[1]

Two primary isoforms of **NF110** have been characterized, **NF110**a and **NF110**b. These isoforms are identical at their N-termini with NF90 but possess a C-terminal extension. The isoforms differ by the insertion of a four-amino-acid residue sequence, NVKQ, between the two dsRNA-binding motifs in **NF110**b.[1]

Subcellular Localization

Cell fractionation studies have been instrumental in determining the subcellular localization of **NF110**. These experiments revealed that while NF90 and its heteromeric partner NF45 are predominantly nuclear and associated with chromatin, the **NF110** isoforms are almost exclusively bound to chromatin.[1] This tight association with chromatin suggests a primary role for **NF110** in nuclear processes, particularly in the regulation of gene transcription.

Functional Characterization: A Transcriptional Coactivator

The initial functional characterization of **NF110** focused on its role in transcription. Transient expression assays demonstrated that both **NF110** isoforms are more potent activators of transcription from the proliferating cell nuclear antigen (PCNA) promoter than the NF90 isoforms.[1] Notably, **NF110**b, which contains the NVKQ insert, was identified as the strongest transcriptional activator among the tested isoforms.[1]

Further studies have solidified the role of **NF110** as a transcriptional coactivator. In complex with NF45, **NF110** has been shown to stimulate transcription of the c-fos gene.[2] This coactivator function is mediated through both upstream regulatory elements and the core



promoter of target genes.[2] Interestingly, the double-stranded RNA binding activity of **NF110** is not required for its transcriptional coactivator function.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of **NF110**.

Table 1: Transcriptional Activation by NF90/NF110 Isoforms

Isoform	Promoter	Relative Transcriptional Activity (Fold Activation)	Reference
NF90a	PCNA	Baseline	[1]
NF90b	PCNA	~1.5x	[1]
NF110a	PCNA	~3.5x	[1]
NF110b	PCNA	~5.0x	[1]

Table 2: Transcriptional Coactivation of the c-fos Promoter by NF45-NF110 Complex

Condition	Fold Stimulation of c-fos Transcription	Reference
In vitro transcription assay with NF45-NF110	~3.5x	[2]
Cell-based luciferase reporter assay	~3.5x	[2]

Key Experimental Protocols cDNA Cloning of NF110



The coding sequences of human **NF110** were amplified from HeLa cell mRNA using a PCR-based method.[2]

- RNA Isolation: Total RNA is extracted from HeLa cells using a suitable method like TRIzol reagent.
- Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.
- PCR Amplification: The full-length NF110 cDNA is amplified by PCR using gene-specific primers designed based on the known sequence of the ILF3 gene. The primers should incorporate restriction sites for subsequent cloning.
- Vector Ligation: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into an appropriate expression vector (e.g., a pcDNA series vector for mammalian expression or a baculovirus transfer vector for expression in insect cells).[2]
- Transformation and Sequencing: The ligated vector is transformed into competent E. coli
 cells for amplification. Plasmid DNA is then isolated from selected colonies and the
 sequence of the NF110 insert is verified by Sanger sequencing.

Mass Spectrometric Identification of NF110

NF110 and its isoforms were identified from protein complexes isolated from human cells.[1]

- Protein Complex Immunoprecipitation: NF90/NF110 containing complexes are immunoprecipitated from nuclear extracts of human cells (e.g., HEK293) using an antibody targeting NF90/NF110.
- SDS-PAGE Separation: The immunoprecipitated proteins are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- In-Gel Digestion: The protein band corresponding to the expected molecular weight of
 NF110 (~110 kDa) is excised from the gel and subjected to in-gel digestion with trypsin.
- Mass Spectrometry: The resulting peptides are extracted and analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or liquid



chromatography-tandem mass spectrometry (LC-MS/MS).

Database Searching: The obtained peptide mass fingerprints or fragment ion spectra are
used to search a protein sequence database (e.g., Swiss-Prot) to identify the protein as
NF110 and to identify peptides that are unique to its different isoforms.[1]

Subcellular Fractionation

To determine the subcellular localization of **NF110**, cell fractionation is performed to separate cellular components.

- Cell Harvesting and Lysis: Cultured cells are harvested and washed with cold PBS. The cells
 are then lysed in a hypotonic buffer to swell the cells and rupture the plasma membrane,
 releasing the cytoplasmic contents.
- Isolation of Nuclei: The cell lysate is centrifuged at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction.
- Nuclear Lysis and Chromatin Fractionation: The nuclear pellet is washed and then lysed with a nuclear extraction buffer. The nuclear lysate is then centrifuged at a high speed to separate the soluble nuclear proteins (nucleoplasm) from the insoluble chromatin pellet.
- Western Blot Analysis: Proteins from each fraction (cytoplasm, nucleoplasm, and chromatin)
 are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies
 specific for NF110, as well as marker proteins for each subcellular compartment to verify the
 purity of the fractions.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine the association of **NF110** with specific genomic regions in vivo.[2]

- Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.



- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for NF110 to immunoprecipitate the NF110-DNA complexes. A non-specific IgG antibody is used as a negative control.
- Washing and Elution: The antibody-protein-DNA complexes are captured on protein A/G beads, and non-specific interactions are removed through a series of washes. The complexes are then eluted from the beads.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
- Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to a target promoter region (e.g., the c-fos promoter) to quantify the enrichment of that region in the NF110 immunoprecipitate compared to the IgG control.

In Vitro Transcription Assay

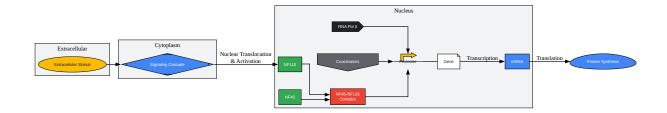
This assay is used to directly assess the effect of **NF110** on transcription from a specific promoter.[2]

- Template Preparation: A DNA template containing the promoter of interest (e.g., the c-fos promoter) upstream of a reporter gene or a G-less cassette is prepared.
- Reaction Setup: The in vitro transcription reaction is assembled in a buffer containing the DNA template, ribonucleotides (ATP, CTP, UTP, and [α-32P]GTP for labeling), and a source of RNA polymerase II and general transcription factors (e.g., HeLa nuclear extract).
- Addition of Recombinant Protein: Purified recombinant NF45-NF110 complex is added to the reaction. A control reaction without the complex is also performed.
- Transcription and RNA Analysis: The reactions are incubated to allow transcription to occur.
 The newly synthesized radiolabeled RNA transcripts are then purified and analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography to visualize and quantify the transcripts.

Visualizations



Signaling Pathway

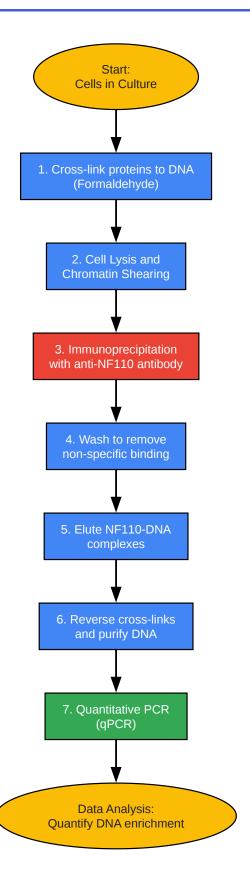


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Caption: **NF110** as a transcriptional coactivator in gene expression.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)



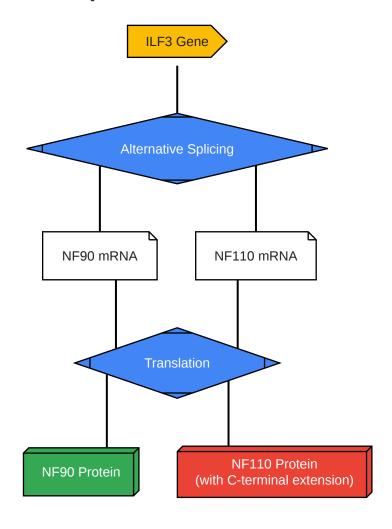


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Caption: Workflow for Chromatin Immunoprecipitation (ChIP) of NF110.



Logical Relationship: NF90 and NF110 Isoforms



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Caption: Generation of NF90 and NF110 isoforms from the ILF3 gene.

Conclusion

The discovery and initial characterization of **NF110** have established it as a significant player in the regulation of gene expression. As a potent transcriptional coactivator that is tightly associated with chromatin, **NF110**, in concert with its binding partners like NF45, likely plays a role in a wide array of cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the specific mechanisms of **NF110** action, its full range of target genes, and its potential as a therapeutic target in diseases characterized by dysregulated gene expression. The continued exploration



of **NF110** and its isoforms will undoubtedly yield deeper insights into the intricate network of transcriptional regulation.

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